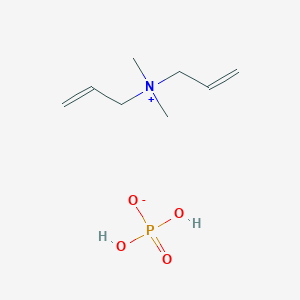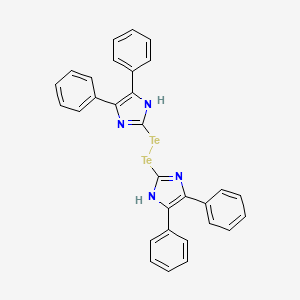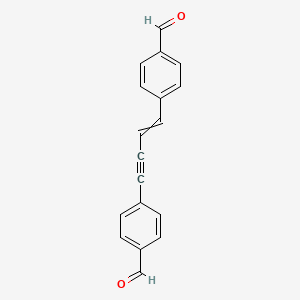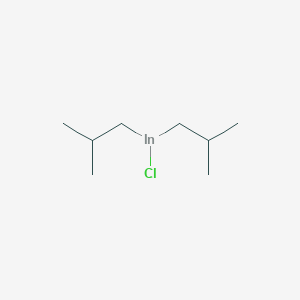![molecular formula C36H48O3 B12545086 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl CAS No. 143362-97-4](/img/structure/B12545086.png)
4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl is a complex organic compound characterized by its biphenyl core structure with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between two aryl halides.
Introduction of the ethenylphenyl group: This step may involve a Heck reaction where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Attachment of the hexyl and nonyloxy groups: These groups can be introduced through etherification reactions, where an alcohol reacts with an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The biphenyl core can be reduced to form a cyclohexyl derivative.
Substitution: The methoxy and nonyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Epoxides or diols.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(octyloxy)-1,1’-biphenyl
- 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(decyloxy)-1,1’-biphenyl
Uniqueness
4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Número CAS |
143362-97-4 |
|---|---|
Fórmula molecular |
C36H48O3 |
Peso molecular |
528.8 g/mol |
Nombre IUPAC |
1-ethenyl-2-[6-[4-(4-nonoxyphenyl)phenoxy]hexoxymethyl]benzene |
InChI |
InChI=1S/C36H48O3/c1-3-5-6-7-8-9-15-28-38-35-23-19-32(20-24-35)33-21-25-36(26-22-33)39-29-16-11-10-14-27-37-30-34-18-13-12-17-31(34)4-2/h4,12-13,17-26H,2-3,5-11,14-16,27-30H2,1H3 |
Clave InChI |
WKYUVQDBKJXUOE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCOCC3=CC=CC=C3C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


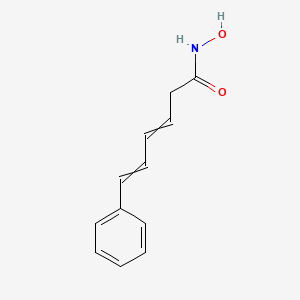


![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)
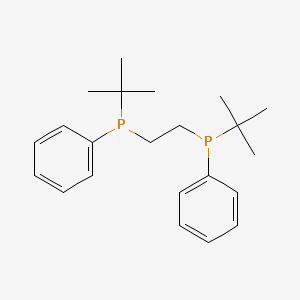
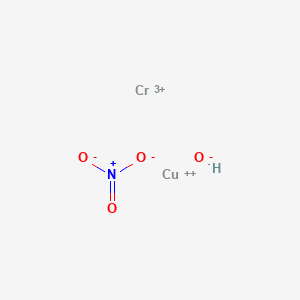
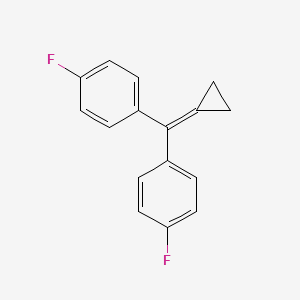
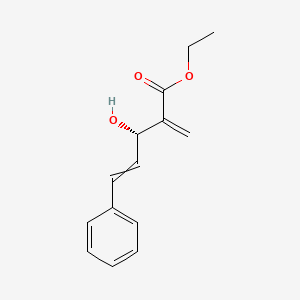
![Methyl [(triethylsilyl)oxy]acetate](/img/structure/B12545068.png)
